4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide
Description
4-Ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a substituted benzene ring and a tetrahydrothiophene-containing side chain. The core structure includes a 4-ethoxy-3-fluoro-benzenesulfonamide moiety, which is linked to a 3-methoxytetrahydrothiophen-3-ylmethyl group. Its design likely aims to optimize steric and electronic properties through the ethoxy, fluoro, and tetrahydrothiophene substituents, which may influence solubility, metabolic stability, and binding affinity .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-3-20-13-5-4-11(8-12(13)15)22(17,18)16-9-14(19-2)6-7-21-10-14/h4-5,8,16H,3,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRZFQCNVNBKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the ethoxy and fluoro groups through electrophilic aromatic substitution reactions. The methoxytetrahydrothiophenyl moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers might investigate its potential as a drug candidate, focusing on its efficacy, safety, and mechanism of action.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following sulfonamide derivatives share structural similarities with the target compound but differ in substituent groups:
Key Observations :
- Substituent Impact on Hydrophilicity : The piperidine-based analogue (ChemSpider ID 22526481) exhibits higher hydrophilicity due to its polar piperidine and methoxyethyl groups compared to the thiophene-pyridine hybrid compound, which has aromatic, lipophilic substituents .
Functional Group Analogues
- Ethametsulfuron Methyl Ester (C₁₄H₁₈N₄O₇S): A triazine-containing sulfonamide used as a herbicide. Unlike the target compound, its bioactivity arises from inhibition of acetolactate synthase (ALS) in plants, facilitated by the triazine-urea-sulfonamide scaffold .
- 4-Methoxy-3-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide : Features an indole-ethyl side chain, which may confer serotonin receptor affinity. The trifluoromethoxy group enhances electronegativity and membrane permeability .
Key Observations :
- Bioactivity Divergence : Substituents dictate application domains. For example, triazine-linked sulfonamides (e.g., ethametsulfuron) target plant enzymes, while aromatic heterocycles (e.g., indole derivatives) are common in CNS drug design .
- Electron-Withdrawing Groups : The fluorine atom in the target compound’s benzene ring may mimic the trifluoromethoxy group’s electronegative effects, enhancing binding to electron-rich biological targets .
Structure-Activity Relationship (SAR) Insights
- Ethoxy vs.
- Fluorine Positioning : The 3-fluoro substituent on the benzene ring may stabilize the sulfonamide’s negative charge via inductive effects, improving enzyme inhibition .
- Tetrahydrothiophene vs. Piperidine : The sulfur atom in tetrahydrothiophene could participate in hydrogen bonding or coordinate with metal ions, a feature absent in piperidine derivatives .
Biological Activity
4-Ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a fluoro substituent, and a methoxytetrahydrothiophenyl moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C17H22FNO3S
- Molecular Weight : 345.43 g/mol
- CAS Number : 20729-41-3
The biological activity of sulfonamides often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making sulfonamides effective against a variety of microbial infections. The presence of the fluoro and ethoxy groups may enhance the lipophilicity and bioavailability of this compound, potentially improving its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including those similar to 4-ethoxy-3-fluoro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Streptococcus mutans | Significant inhibition |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of the compound. Cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) were used in these studies.
These results indicate that while the compound exhibits antimicrobial properties, it also shows cytotoxic effects at relatively low concentrations, warranting further investigation into its therapeutic index.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled study, a series of sulfonamide derivatives were tested against clinical isolates of S. aureus. The compound demonstrated significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Case Study on Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis highlighted that modifications on the benzenesulfonamide scaffold can lead to enhanced activity against resistant strains of bacteria. The introduction of the methoxytetrahydrothiophenyl group was found to contribute positively to both solubility and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
